吡啶二甲酸-3,4

描述

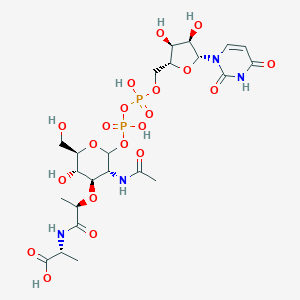

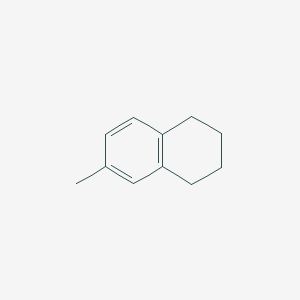

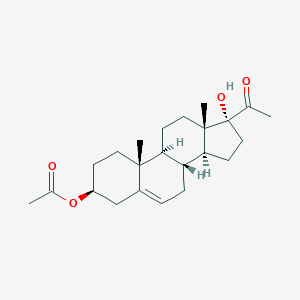

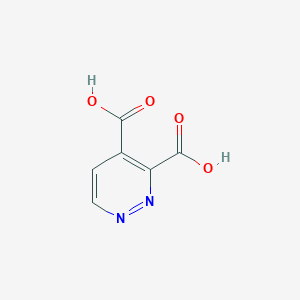

Pyridazine-3,4-dicarboxylic acid is a compound that features a pyridazine ring, a type of heterocyclic aromatic organic compound, with two carboxylic acid groups attached at the 3 and 4 positions. This structure is a key component in various chemical and pharmaceutical applications due to its potential for forming supramolecular synthons and its reactivity in forming derivatives with potential biological activities .

Synthesis Analysis

The synthesis of pyridazine-3,4-dicarboxylic acid and its derivatives has been explored in several studies. A new route for the synthesis of pyridazine-3,6-dicarboxylic acid, which is closely related to the 3,4-isomer, has been described, providing access to this compound in preparative quantities . Additionally, the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid has been reported, showcasing the versatility of the pyridazine ring in forming novel antibacterial agents . Another study presents an efficient synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides, demonstrating the reactivity of pyridazine derivatives under specific conditions .

Molecular Structure Analysis

The molecular structure of pyridazine-3,4-dicarboxylic acid derivatives has been characterized using various spectroscopic methods. Single-crystal X-ray diffraction analysis has revealed the planar nature of some pyridazine derivatives and the presence of strong π-π stacking and hydrogen bonding interactions, which contribute to high crystal density . The dihedral angles between the carboxylic acid groups and the pyridazine ring have been measured, providing insight into the conformational preferences of these molecules .

Chemical Reactions Analysis

Pyridazine derivatives exhibit a range of chemical reactivities, which have been exploited for the synthesis of various compounds. For instance, the Claisen condensation of pyridazine-4-carboxylic acid ethyl ester with ethyl acetate yields a product that can further react with reagents such as urea, thiourea, phenylhydrazine, and hydroxylamine . The antibacterial activity of pyridazine-3-carboxylic acid analogues has been found to approach that of fluoroquinolone drugs, indicating the potential of these derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine-3,4-dicarboxylic acid derivatives are influenced by their molecular structure. The presence of carboxylic acid groups allows for the formation of hydrogen bonds, which can lead to the self-assembly of these molecules in the solid state . The crystal structures of these compounds often exhibit recurring patterns of hydrogen bonding, which are important for crystal engineering strategies . The polymorphic forms of these compounds also suggest the possibility of tuning their physical properties through crystal engineering .

科学研究应用

-

Heterocyclic Chemistry

- Pyridazine derivatives have shown surprising reactivity as a heterocyclic azadiene in inverse electron-demand Hetero Diels-Alder (HDA) processes with different dienophiles .

- The use of alkenes, alkynes, and enamines as 2π electron counterparts afforded dicyanocyclohexa-1,3-dienes and substituted phthalonitriles, respectively .

- The use of suitable bis-dienophiles provides a general strategy for the one-pot synthesis of polycyclic carbo- and hetero-cage systems through pericyclic three-step homodomino processes .

- HDA reactions with heterocyclic dienophiles allowed direct benzoannelation .

-

Medicinal Chemistry and Optoelectronics

- Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their potential applications in medicinal chemistry and optoelectronics .

- This includes applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) .

-

Pharmacophore in Medicinal Chemistry

- Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .

- This nucleus is also known as the “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .

- A substantial number of pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

-

[3 + n] Cycloaddition Reactions

- Pyridazine derivatives have been used in [3 + n] cycloaddition reactions .

- These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .

- The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .

- Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .

-

Pharmacophore in Drug Design

- Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .

- This nucleus is also known as the “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile .

- A substantial number of pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

-

[3 + n] Cycloaddition Reactions

- Pyridazine derivatives have been used in [3 + n] cycloaddition reactions .

- These reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .

- The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .

- Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .

安全和危害

未来方向

属性

IUPAC Name |

pyridazine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWJNPUOHXYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562037 | |

| Record name | Pyridazine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3,4-dicarboxylic acid | |

CAS RN |

129116-97-8 | |

| Record name | Pyridazine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。